
The Tissue-Specific Landscape of CCR5
Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CR5 protein

Cat. No.: B1177732 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of C-C chemokine receptor type 5

(CCR5) expression patterns across various human tissues. Designed for researchers,

scientists, and drug development professionals, this document synthesizes quantitative

expression data, details key experimental methodologies, and visualizes associated signaling

pathways to serve as a core resource for studies involving CCR5.

Introduction
C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a

pivotal role in immune cell trafficking and function. It is the primary receptor for chemokines

such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES), guiding the migration of T cells,

macrophages, and other leukocytes to sites of inflammation.[1][2][3] Beyond its role in

inflammatory responses, CCR5 has gained significant attention as the major co-receptor for the

entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1] Understanding the precise

expression patterns of CCR5 in different tissues and cell types is therefore critical for the

development of therapeutics targeting a range of inflammatory diseases and viral infections.

This guide offers an in-depth look at the quantitative expression of CCR5 at both the mRNA

and protein levels, provides detailed protocols for its measurement, and illustrates the key

signaling events following its activation.

Data Presentation: Quantitative CCR5 Expression
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The expression of CCR5 varies significantly across different human tissues and cell

populations. The following tables summarize quantitative data from large-scale transcriptomic

and proteomic studies to provide a comparative view of CCR5 expression.

CCR5 mRNA Expression in Human Tissues
The following table presents mRNA expression levels as normalized Transcripts Per Million

(nTPM) from the Human Protein Atlas, which integrates data from the Genotype-Tissue

Expression (GTEx) project and in-house studies. Tissues with high expression are indicative of

a significant presence of immune cells.
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Tissue nTPM

Spleen 159.7

Lymph Node 114.7

Appendix 95.1

Small Intestine 50.4

Colon 48.9

Lung 32.5

Bone Marrow 24.8

Tonsil 20.3

Gallbladder 17.5

Skin 13.9

Stomach 12.6

Liver 11.8

Duodenum 11.5

Rectum 10.9

Fallopian Tube 7.9

Endometrium 7.2

Vagina 6.8

Urinary Bladder 6.5

Esophagus 5.8

Adipose Tissue 5.7

Ovary 5.2

Prostate 4.6

Cervix, uterine 4.5
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Kidney 3.5

Breast 2.9

Salivary Gland 2.8

Pancreas 2.1

Thyroid Gland 1.8

Heart Muscle 1.5

Smooth Muscle 1.4

Testis 1.3

Skeletal Muscle 0.8

Cerebral Cortex 0.7

Cerebellum 0.5

Pituitary Gland 0.4

Data sourced from the Human Protein Atlas.

CCR5 Protein Expression in Human Tissues and Cells
Protein expression data for CCR5 is primarily derived from immunohistochemistry (IHC) and

quantitative mass spectrometry (proteomics). IHC data provides a semi-quantitative

assessment of expression, while proteomics offers a more quantitative, albeit less

comprehensive, view.

Table 2.1: Immunohistochemistry-Based CCR5 Protein Expression
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Tissue Staining Intensity Location

Spleen High
Cells in red pulp and scattered

cells in white pulp

Lymph Node High
Scattered cells in non-germinal

centers

Tonsil High
Scattered cells in extrafollicular

and interfollicular regions

Bone Marrow Medium A subset of hematopoietic cells

Lung Medium
Alveolar macrophages and

some lymphocytes

Colon Medium
Infiltrating immune cells in the

lamina propria

Skin Low to Medium
Langerhans cells and dermal-

infiltrating immune cells

Liver Low
Kupffer cells and sinusoidal

lymphocytes

Brain Low Microglia and some neurons

Data interpretation based on immunohistochemistry staining patterns from the Human Protein

Atlas.

Table 2.2: Quantitative Proteomics-Based CCR5 Protein Abundance

Tissue/Cell Type Abundance (ppm) Data Source

Lymph Node Not Detected - High PaxDb

Spleen Not Detected - Medium PaxDb

CD4+ T cells Variable Literature

Macrophages Variable Literature
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Quantitative proteomics data for membrane proteins like CCR5 is often challenging to obtain

and can be highly variable between studies. The values in PaxDb represent an integrated

score from multiple datasets and "Not Detected" may indicate expression below the detection

limit of some experiments.

Experimental Protocols
Accurate measurement of CCR5 expression is fundamental to research in this field. Below are

detailed methodologies for the key experimental techniques used to quantify CCR5 at the

protein and mRNA levels.

Immunohistochemistry (IHC) for CCR5 in Paraffin-
Embedded Tissues
This protocol outlines the steps for visualizing CCR5 protein expression in formalin-fixed,

paraffin-embedded (FFPE) human tissue sections.

1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes

each. b. Immerse slides in two changes of 100% ethanol for 3 minutes each. c. Immerse slides

in 95%, 70%, and 50% ethanol for 3 minutes each. d. Rinse slides in distilled water.

2. Antigen Retrieval: a. Immerse slides in a staining container with 10 mM sodium citrate buffer

(pH 6.0). b. Heat the container in a microwave or water bath to 95-100°C for 10-20 minutes. c.

Allow slides to cool to room temperature in the buffer for at least 20 minutes. d. Rinse slides

with Phosphate Buffered Saline (PBS).

3. Staining: a. Block endogenous peroxidase activity by incubating sections in 3% hydrogen

peroxide for 10 minutes. b. Wash slides with PBS. c. Block non-specific binding by incubating

with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30 minutes. d. Incubate with a

primary antibody against human CCR5 at the recommended dilution overnight at 4°C in a

humidified chamber. e. Wash slides with PBS. f. Incubate with a biotinylated secondary

antibody for 30 minutes at room temperature. g. Wash slides with PBS. h. Incubate with a

streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature. i.

Wash slides with PBS. j. Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate

solution until the desired color intensity is reached. k. Rinse slides with distilled water to stop

the reaction.
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4. Counterstaining and Mounting: a. Counterstain with hematoxylin for 1-2 minutes to visualize

cell nuclei. b. "Blue" the sections in running tap water. c. Dehydrate the sections through

graded ethanol solutions and clear in xylene. d. Mount with a permanent mounting medium and

coverslip.

Flow Cytometry for Cell Surface CCR5 Expression on
Human PBMCs
This protocol details the quantification of CCR5-expressing cells within a population of

peripheral blood mononuclear cells (PBMCs).

1. Cell Preparation: a. Isolate PBMCs from whole blood using density gradient centrifugation

(e.g., Ficoll-Paque). b. Wash the isolated PBMCs twice with cold PBS containing 1% Bovine

Serum Albumin (BSA). c. Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1%

sodium azide) at a concentration of 1 x 10^6 cells/mL.

2. Antibody Staining: a. Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into FACS tubes.

b. Add fluorochrome-conjugated antibodies against cell surface markers to identify specific cell

populations (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14). c. Add a fluorochrome-conjugated

anti-human CCR5 antibody or a corresponding isotype control antibody at the predetermined

optimal concentration. d. Vortex gently and incubate for 30 minutes at 4°C in the dark. e. Wash

the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between

washes.

3. Data Acquisition and Analysis: a. Resuspend the final cell pellet in 300-500 µL of FACS

buffer. b. Acquire the samples on a flow cytometer, collecting a sufficient number of events

(e.g., 50,000-100,000). c. Gate on the lymphocyte and/or monocyte populations based on their

forward and side scatter properties. d. Identify specific cell subsets (e.g., CD4+ T cells as

CD3+CD4+). e. Within the target cell population, determine the percentage of CCR5-positive

cells and the Mean Fluorescence Intensity (MFI) of the CCR5 staining, using the isotype control

to set the gate for positivity.[4]

Real-Time Quantitative PCR (qPCR) for CCR5 mRNA
Expression
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This protocol provides a method for the absolute or relative quantification of CCR5 mRNA

transcripts.

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from tissues or cells using a

suitable method (e.g., TRIzol or a column-based kit). b. Assess RNA quality and quantity using

spectrophotometry and/or gel electrophoresis. c. Synthesize first-strand cDNA from 1-2 µg of

total RNA using a reverse transcription kit with oligo(dT) or random primers.[5]

2. qPCR Reaction Setup: a. Prepare a master mix containing a SYBR Green or TaqMan-based

qPCR mix, forward and reverse primers for human CCR5, and nuclease-free water. b. For

absolute quantification, prepare a standard curve using a serial dilution of a known quantity of a

CCR5 plasmid or purified PCR product.[5] c. For relative quantification, include primers for a

stably expressed reference gene (e.g., GAPDH, ACTB). d. Add the master mix and cDNA

template to each well of a qPCR plate. Include no-template controls for each primer set.

3. qPCR Cycling and Data Analysis: a. Perform the qPCR reaction on a real-time PCR

instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles

of denaturation, annealing, and extension). b. Generate a dissociation curve (melt curve) at the

end of the run for SYBR Green assays to verify the specificity of the amplified product. c. For

absolute quantification, determine the copy number of CCR5 mRNA in the samples by

interpolating their Ct values on the standard curve.[5] d. For relative quantification, calculate

the fold change in CCR5 expression relative to a control sample using the ΔΔCt method, after

normalizing to the reference gene.

Mandatory Visualizations
CCR5 Signaling Pathway
The following diagram illustrates the canonical signaling cascade initiated upon ligand binding

to CCR5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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